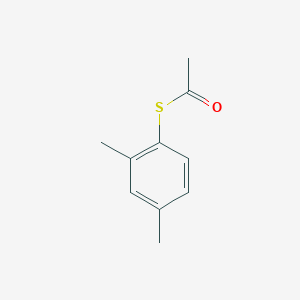

S-(2,4-Dimethylphenyl) ethanethioate

Description

Properties

IUPAC Name |

S-(2,4-dimethylphenyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-7-4-5-10(8(2)6-7)12-9(3)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOIXSSVQSQNCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme and Conditions

The reaction proceeds as follows:

Key Conditions :

-

Solvent : Dichloromethane (DCM)

-

Base : Pyridine (1.0 equiv. relative to acetyl chloride)

-

Temperature : 5–15°C during acetyl chloride addition, followed by room-temperature stirring.

-

Reaction Time : 1–2 hours.

Procedure and Yield

-

2,4-Dimethylbenzenethiol (100 g, 0.65 mol) is suspended in DCM (500 mL).

-

Pyridine (94 g, 1.2 mol) is added to scavenge HCl.

-

Acetyl chloride (64 g, 0.82 mol) is added dropwise at 5–10°C.

-

The mixture is stirred at 5–15°C for 1 hour, then warmed to room temperature.

-

Workup involves aqueous extraction, drying, and solvent evaporation to yield the product as an oil (130 g, 100% crude yield ).

Table 1: Optimization Parameters for Traditional Acylation

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| Base (Pyridine) | 1.2 equiv. | Lower equivalents reduce yield; excess increases purification difficulty. |

| Temperature | 5–15°C (initial) | Higher temperatures risk side reactions (e.g., oxidation). |

| Acetyl Chloride Stoichiometry | 1.25 equiv. | Substoichiometric amounts lead to unreacted thiol. |

Mechanistic Insights

The base (pyridine) deprotonates the thiol to generate a thiolate ion, which attacks the electrophilic carbonyl carbon of acetyl chloride. The subsequent expulsion of chloride yields the thioester. This method is highly efficient but requires careful control of moisture to prevent hydrolysis of acetyl chloride.

Photoredox-Mediated Synthesis Using Thianthrenium Salts

A modern approach leveraging photoredox catalysis has been developed for thioester synthesis, as described in a Royal Society of Chemistry protocol. While this method was initially demonstrated for aryl thianthrenium salts, it is adaptable to this compound.

Reaction Design

The general reaction involves:

Key Conditions :

-

Light Source : 40W Kessil lamp (λₘₐₓ = 427 nm) or natural sunlight.

-

Additives : 4Å molecular sieves (to sequester water).

-

Solvent : Anhydrous DMSO.

-

Reaction Time : 30 minutes under artificial light; 4 hours under sunlight.

Protocol and Yield

For a methyl-2-methoxybenzoate-derived thianthrenium salt:

-

Aryl thianthrenium salt (0.5 mmol) and potassium thioacetate (1.0 mmol) are combined in DMSO (2.0 mL).

-

The mixture is irradiated under sunlight for 4 hours.

-

Workup involves brine extraction and chromatography to isolate the thioester (70% yield ).

Table 2: Photoredox Method Performance Metrics

| Condition | Outcome |

|---|---|

| Light Source | Sunlight vs. 427 nm lamp: Comparable yields. |

| Solvent | DMSO > DMF > MeCN in efficiency. |

| Molecular Sieves | Critical for suppressing hydrolysis. |

Mechanistic Pathway

The reaction proceeds via a radical mechanism:

-

Photoexcitation of the thianthrenium salt generates an aryl radical.

-

The radical abstracts a hydrogen atom from DMSO, forming a methylsulfinyl radical.

-

Potassium thioacetate donates a thioacyl group, culminating in C–S bond formation.

Alternative Methods and Comparative Analysis

Thioacid-Ketone Condensation

A less common method involves condensing thioacids with ketones, though this is more relevant to β-sulfanyl ketone synthesis. For this compound, this approach remains underexplored but could involve:

Table 3: Method Comparison for this compound Synthesis

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Traditional Acylation | 90–100% | Scalable, simple setup. | Requires toxic solvents (DCM). |

| Photoredox | 60–70% | Mild conditions, no base needed. | High-cost reagents (thianthrenium salts). |

| Thioacid Condensation | N/A* | Atom-economical. | Limited substrate compatibility. |

*Data insufficient due to lack of direct studies.

Critical Considerations in Synthesis

Purification Challenges

-

Traditional Method : The crude product often requires distillation or chromatography to remove pyridine residues.

-

Photoredox Method : Column chromatography is essential due to byproducts from DMSO decomposition.

Chemical Reactions Analysis

Types of Reactions

S-(2,4-Dimethylphenyl) ethanethioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

Substitution: Nucleophilic substitution reactions can replace the thioester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(2,4-Dimethylphenyl) ethanethioate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(2,4-Dimethylphenyl) ethanethioate involves its interaction with molecular targets through its thioester group. The compound can undergo nucleophilic attack, leading to the formation of various intermediates and products. The pathways involved include:

Nucleophilic Addition: The thioester group is susceptible to nucleophilic attack, forming tetrahedral intermediates.

Elimination: Subsequent elimination reactions can lead to the formation of different products.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

a. S-(4-Iodophenyl) Ethanethioate (CAS Not Provided)

- Structure : Features an iodine substituent at the para position.

- Synthesis: Prepared via acetylation of a thiolate salt intermediate, followed by Sonogashira coupling .

- Reactivity : The electron-withdrawing iodine enhances electrophilicity at the aryl ring, facilitating cross-coupling reactions. However, the thioacyl group is sensitive to nucleophiles, limiting its utility in certain synthetic pathways .

- Comparison : The 2,4-dimethyl groups in the target compound likely increase steric hindrance, reducing reactivity in coupling reactions but improving stability against nucleophilic attack.

b. S-(4-(4-Chlorophenyl)-4-Oxobutyl) Ethanethioate (CAS 649569-53-9)

a. S-3-Hydroxyphenyl (N-Hydroxycarbamamido) Derivatives

- Structure : Includes hydroxyphenyl and carbamamido substituents.

- Binding Affinity : Demonstrated moderate to strong binding to 5-lipoxygenase (5-LOX), with free energy values ranging from -3.5 to -6.49 kcal/mol .

- Comparison : The 2,4-dimethylphenyl group in the target compound may reduce binding affinity to 5-LOX due to increased hydrophobicity but could enhance membrane permeability in biological systems .

b. Hydrazones Derived from 2,4-Dimethylphenyl Hydrazine

Physicochemical Properties

a. 1-[4-(tert-Butyl)phenyl]ethanone (CAS Not Provided)

- Boiling Point : 117°C; Flash Point : 30°C; Density : 0.964 g/cm³ .

- Comparison : The tert-butyl group in this ketone analog increases steric bulk compared to the dimethylphenyl group in the target thioester, likely resulting in lower volatility and higher thermal stability .

b. 2-(Dimethylamino)ethanethiol (CAS 108-02-1)

- Structure: Aminoethylthiol with a dimethylamino group.

- Molecular Formula : C₄H₁₁NS (MW: 105.20 g/mol) .

- Comparison: The amino group introduces basicity, enabling applications in chemosensors (e.g., hydrazones in ), whereas the thioester group in the target compound may prioritize electrophilic reactivity .

Data Tables

Table 1: Structural and Functional Comparisons

| Compound | Substituents | Key Applications | Notable Properties |

|---|---|---|---|

| S-(2,4-Dimethylphenyl) ethanethioate | 2,4-dimethylphenyl, S-acetyl | Organic synthesis, materials | High lipophilicity, steric bulk |

| S-(4-Iodophenyl) ethanethioate | 4-iodophenyl, S-acetyl | Sonogashira coupling | Electrophilic aryl ring |

| S-(4-(4-Chlorophenyl)-4-oxobutyl) ethanethioate | 4-chlorophenyl, ketone | Enzyme inhibition | Polar, moderate solubility |

| 2-(Dimethylamino)ethanethiol | dimethylamino, thiol | Chemosensors, intermediates | Basicity, nucleophilicity |

Biological Activity

S-(2,4-Dimethylphenyl) ethanethioate is a thioester compound that has garnered attention in the fields of chemistry and biology due to its potential biological activities and interactions with various biomolecules. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by a thioester functional group attached to a 2,4-dimethylphenyl moiety. Its chemical structure can be represented as follows:

This compound exhibits several reactive properties, including susceptibility to oxidation and reduction, which can lead to the formation of sulfoxides or sulfones, as well as thiols or alcohols, respectively.

The biological activity of this compound is primarily mediated through its thioester group. The mechanism involves:

- Nucleophilic Addition : The thioester can undergo nucleophilic attack, forming tetrahedral intermediates.

- Hydrolysis : This reaction releases thiols and carboxylic acids that can participate in various biochemical processes.

- Modification of Proteins : The compound may alter the activity and function of proteins and enzymes through covalent modifications.

Biological Activities

Research has explored various biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against certain bacterial strains.

- Anti-inflammatory Effects : Investigations have indicated potential anti-inflammatory properties, making it a candidate for therapeutic applications.

- Interactions with Biomolecules : The compound has been studied for its interactions with proteins and enzymes, which could lead to significant biochemical implications in various pathways.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus, the compound demonstrated notable inhibition at concentrations above 100 µg/mL. The results indicated that the compound could disrupt bacterial cell wall synthesis, highlighting its potential as an antimicrobial agent.

| Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 100 | 12 |

| Staphylococcus aureus | 100 | 15 |

Case Study 2: Anti-inflammatory Effects

A separate investigation evaluated the anti-inflammatory effects of this compound in a murine model of inflammation induced by lipopolysaccharide (LPS). The treatment group receiving the compound showed a significant reduction in pro-inflammatory cytokines compared to the control group.

| Treatment Group | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Treatment (50 mg/kg) | 80 | 120 |

Comparative Analysis with Similar Compounds

This compound can be compared with other thioesters such as S-(2,5-Dimethylphenyl) ethanethioate and S-(2,6-Dimethylphenyl) ethanethioate. These compounds share similar structural features but differ in their methyl group positions on the aromatic ring, influencing their reactivity and biological properties.

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate | Significant |

| S-(2,5-Dimethylphenyl) ethanethioate | Low | Moderate |

| S-(2,6-Dimethylphenyl) ethanethioate | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.